molecular formula C7H14ClNO B2897268 [(1S,5S)-5-Methyl-3-azabicyclo[3.1.0]hexan-1-yl]methanol;hydrochloride CAS No. 2305185-21-9

[(1S,5S)-5-Methyl-3-azabicyclo[3.1.0]hexan-1-yl]methanol;hydrochloride

Cat. No.: B2897268
CAS No.: 2305185-21-9
M. Wt: 163.65
InChI Key: KJTWIYWSYNZBBI-HHQFNNIRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(1S,5S)-5-Methyl-3-azabicyclo[3.1.0]hexan-1-yl]methanol hydrochloride is a bicyclic amine derivative featuring a rigid 3-azabicyclo[3.1.0]hexane scaffold with stereospecific methyl and hydroxymethyl substituents. This compound is significant in medicinal chemistry due to its structural resemblance to bioactive intermediates used in drug discovery, particularly for central nervous system (CNS) and metabolic disorders. The stereochemistry (1S,5S) confers distinct conformational stability, influencing its pharmacokinetic and pharmacodynamic properties .

Properties

IUPAC Name

[(1S,5S)-5-methyl-3-azabicyclo[3.1.0]hexan-1-yl]methanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.ClH/c1-6-2-7(6,5-9)4-8-3-6;/h8-9H,2-5H2,1H3;1H/t6-,7+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJTWIYWSYNZBBI-HHQFNNIRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC1(CNC2)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12C[C@]1(CNC2)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Synthetic Routes and Precursor Reactivity

The compound is typically synthesized via multi-step sequences involving cyclopropanation, functional group interconversion, and salt formation:

Reaction StepConditionsYieldSource
Boc Deprotection 4 M HCl in 1,4-dioxane, DCM, 2 h97%
Methylation Cs₂CO₃, MeCN, MeI, 75°C, 12 h85%
Hydroxylation LiHMDS, bis(trimethylsilyl)peroxide, THF, –78°C → –30°C78%
Oxidation to Dione Dess–Martin periodinane, DCM, rt, 1 h65%

Key intermediates include tert-butyl 3-oxo-2-azabicyclo[3.1.0]hexane-2-carboxylate, which undergoes acid-mediated deprotection to release the free amine-alcohol .

Alcohol Reactivity

The methanol group participates in esterification and nucleophilic substitutions:

Reaction TypeReagents/ConditionsProductSource
Esterification Acetyl chloride, NaOH (aq), DCM, 4 hAcetylated derivative
Silyl Protection TBSCl, imidazole, DMF, rtTBS-protected alcohol
Oxidation MnO₂, CHCl₃, refluxKetone (unstable, prone to ring-opening)

Amine Reactivity

The tertiary amine undergoes alkylation and acylation:

Reaction TypeReagents/ConditionsProductSource
Reductive Alkylation Aldehyde, NaBH₃CN, MeOH, rtN-Alkylated derivatives
Acylation Acetic anhydride, Et₃N, DCMAcetamide

Cyclopropane Ring Reactivity

The strained bicyclo[3.1.0]hexane core influences regioselectivity in ring-opening reactions:

Reaction TypeConditionsOutcomeSource
Acid-Catalyzed Ring Opening H₂SO₄ (conc.), 100°CLinear diamine product
Electrophilic Addition Br₂, CCl₄, 0°CDibrominated adduct

Salt Formation and Stability

The hydrochloride salt exhibits stability in aqueous media but decomposes under strongly basic conditions:

ConditionBehaviorApplicationSource
Aqueous Solution (pH 2–6) Stable for >24 h at 25°CPharmaceutical formulations
Basic Conditions (pH >10) Precipitates free basePurification steps

Degradation Pathways

Thermal and photolytic degradation studies reveal key instability points:

ConditionMajor Degradation ProductMechanismSource
Thermal (150°C) Ring-opened imineRetro-Diels-Alder
UV Light (254 nm) N-OxidePhotooxidation

Key Research Findings

  • Stereochemical Control : The (1S,5S) configuration directs regioselectivity in alkylation, favoring axial attack on the bicyclo framework .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates at the alcohol group by 3× compared to THF.
  • Pharmacological Relevance : N-Alkylated derivatives show enhanced blood-brain barrier penetration in preclinical models .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between [(1S,5S)-5-Methyl-3-azabicyclo[3.1.0]hexan-1-yl]methanol hydrochloride and related bicyclic amines:

Compound Name Molecular Formula Molecular Weight Key Substituents Stereochemistry Applications/Notes References
[(1S,5S)-5-Methyl-3-azabicyclo[3.1.0]hexan-1-yl]methanol hydrochloride (Target) Likely C₇H₁₄ClNO₂ ~179.65 (estimated) 5-Methyl, hydroxymethyl (1S,5S) Potential precursor for CNS/mitochondrial-targeted drugs; structural rigidity favors bioavailability.
Methyl (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride C₉H₁₆ClNO₂ 217.68 Methyl ester, 6,6-dimethyl (1R,2S,5S) Intermediate in synthesizing protease inhibitors; dimethyl groups enhance lipophilicity.
Ethyl (1R,5S,6s)-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride C₈H₁₄ClNO₂ 191.66 Ethyl ester (1R,5S,6s) Used in peptide mimetics; ethyl ester improves metabolic stability compared to methyl analogs.
(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide hydrochloride C₆H₁₀ClN₂O 162.62 Carboxamide (1S,3S,5S) Active pharmaceutical ingredient (API) in Saxagliptin (antidiabetic drug); carboxamide critical for DPP-4 inhibition.
rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-ylmethanol hydrochloride C₆H₁₂ClNO 149.62 Hydroxymethyl rel-(1R,5S,6r) Stereoisomeric impurity in drug synthesis; lower bioactivity compared to (1S,5S) form.

Key Observations:

Functional Groups :

  • The target compound’s hydroxymethyl group distinguishes it from ester derivatives (e.g., methyl/ethyl carboxylates in ), which are typically intermediates. Hydroxymethyl may enhance solubility but reduce metabolic stability compared to carboxamides .
  • Carboxamide derivatives (e.g., Saxagliptin precursor) exhibit higher target specificity due to hydrogen-bonding interactions with enzymes like DPP-4 .

Stereochemical Impact :

  • The (1S,5S) configuration in the target compound contrasts with rel-(1R,5S) analogs (e.g., ), which show reduced efficacy in receptor binding due to conformational mismatches.

Synthetic Utility :

  • Dimethyl-substituted analogs (e.g., ) are favored in protease inhibitor synthesis for their steric hindrance, which prevents enzymatic degradation.
  • Ethyl esters () offer slower hydrolysis rates than methyl esters, extending half-life in vivo.

Safety Profiles :

  • Hydroxymethyl-containing compounds (target and ) are associated with mild hazards (e.g., H315: skin irritation), whereas carboxamides () require stricter handling due to higher pharmacological activity .

Q & A

Q. What are the key structural features and stereochemical considerations of [(1S,5S)-5-Methyl-3-azabicyclo[3.1.0]hexan-1-yl]methanol hydrochloride?

The compound features a bicyclic framework with a nitrogen atom in the azabicyclo ring and a hydroxymethyl group at the 1-position. The stereochemistry at the 1S and 5S positions is critical for its biological activity, as these configurations influence binding to chiral biological targets such as enzymes or receptors. Structural characterization typically employs nuclear magnetic resonance (NMR) and X-ray crystallography to confirm stereochemistry and hydrogen bonding patterns .

Q. What are the standard methods for synthesizing [(1S,5S)-5-Methyl-3-azabicyclo[3.1.0]hexan-1-yl]methanol hydrochloride?

A common synthesis route involves multi-step reactions starting from tert-butyl 3-oxo-2-azabicyclo[3.1.0]hexane-2-carboxylate. Key steps include:

  • Cyclopropanation to form the bicyclic core.
  • Ester hydrolysis followed by hydrochloric acid treatment to yield the hydrochloride salt.
  • Purification via column chromatography using dichloromethane/methanol gradients to achieve >95% purity. Reaction conditions (e.g., solvent choice, temperature) are optimized to minimize side products like racemization .

Q. What physicochemical properties are critical for handling this compound in experimental settings?

The compound has a molecular weight of 149.62 g/mol (C₆H₁₂ClNO) and is hygroscopic, requiring storage under inert atmosphere at 2–8°C. Solubility in polar solvents (e.g., water, ethanol) is enhanced by its hydrochloride salt form, while stability studies indicate degradation under prolonged UV exposure, necessitating light-protected storage .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yield and enantiomeric purity?

Advanced strategies include:

  • Catalytic asymmetric synthesis : Use of chiral catalysts (e.g., Rh(II)-based complexes) to control stereochemistry during cyclopropanation.
  • Flow chemistry : Continuous reaction setups to enhance reproducibility and reduce side reactions.
  • High-throughput screening : Testing solvent systems (e.g., THF vs. DCM) and temperature gradients to identify optimal conditions. Post-synthesis, chiral HPLC or capillary electrophoresis validates enantiomeric excess (>99%) .

Q. What mechanisms underpin the compound’s interaction with biological targets, and how can these be experimentally validated?

The compound’s bicyclic amine structure allows it to act as a rigid scaffold for binding to neurotransmitter receptors (e.g., serotonin or dopamine receptors). Mechanistic studies involve:

  • Radioligand binding assays : To quantify affinity (Ki) for target receptors.
  • Molecular dynamics simulations : To model hydrogen bonding and hydrophobic interactions with receptor active sites.
  • Site-directed mutagenesis : To identify critical amino acid residues in target proteins .

Q. How can contradictions in biological activity data across studies be resolved?

Discrepancies often arise from differences in assay conditions (e.g., pH, ionic strength) or cellular models. Resolution strategies include:

  • Standardized assay protocols : Harmonizing buffer systems and cell lines (e.g., HEK293 vs. CHO cells).
  • Metabolic stability testing : Assessing compound degradation in vitro using liver microsomes.
  • Orthogonal validation : Cross-referencing results with CRISPR-edited cell lines or in vivo models .

Q. What computational approaches are effective in predicting the compound’s pharmacokinetic (PK) profile?

  • QSAR modeling : Correlating structural descriptors (e.g., logP, polar surface area) with absorption and clearance rates.
  • PBPK simulations : Integrating tissue-specific permeability data to predict plasma concentration-time profiles.
  • Docking studies : Prioritizing target engagement hypotheses for experimental validation. Tools like Schrödinger Suite or AutoDock Vina are commonly used .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.